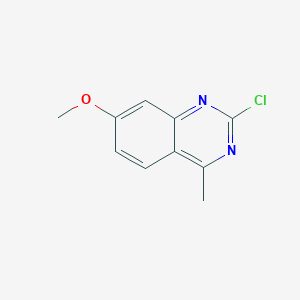

2-Chloro-7-methoxy-4-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methoxy-4-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVRZLSYRZCKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731238 | |

| Record name | 2-Chloro-7-methoxy-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58487-56-2 | |

| Record name | 2-Chloro-7-methoxy-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional Scanning and Substituent Effects on Biological Activity (In Vitro)

Systematic modification of the quinazoline (B50416) core has revealed key structural determinants for biological activity. Studies have shown that substitutions at positions 2, 3, 4, 6, and 8 are particularly significant for modulating the pharmacological effects of these compounds, which range from antimicrobial to anticancer activities. nih.govresearchgate.netnih.gov

The introduction of halogen atoms at various positions on the quinazoline ring system is a common strategy to enhance biological activity and selectivity.

Positions 6 and 8: The presence of halogens at the C-6 and C-8 positions of the quinazolinone ring has been shown to improve antimicrobial activities. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at these positions can significantly boost antibacterial effects. nih.gov

Aromatic Ring Substituents: Halogen substituents such as chlorine or fluorine on an aromatic ring attached to the quinazoline core can have a profound impact. In studies on quinazolinones as anti-inflammatory agents, derivatives with chlorine or fluorine on the aromatic ring at position R¹ demonstrated a notable decrease in IL-1β mRNA expression and up to a 9-fold inhibition of COX-2 mRNA expression compared to the unsubstituted compound. nih.gov For antitumor activity, a preliminary SAR indicated that for substitutions on a phenyl ring, the order of effectiveness is F > OCH₃ ≈ Br > CH₃ > H ≈ Cl, with 3-fluoro, 3,4-difluoro, or 3,5-difluoro groups being particularly effective. nih.gov

Position 4: In the context of 4-aminoquinazoline derivatives, a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) substituent resulted in a compound with high antiproliferative activity against multiple cancer cell lines and potent inhibitory activity toward the Epidermal Growth Factor Receptor (EGFR). nih.gov The selectivity of cross-coupling reactions is often influenced by the electronic effects of the nitrogen atoms in the quinazoline ring, which makes the C-4 position more reactive and susceptible to substitution than other positions. nih.govresearchgate.netmdpi.com This increased reactivity facilitates the introduction of various substituents, including halogenated aryl groups, to modulate receptor binding. nih.govmdpi.com

The table below summarizes the observed effects of halogenation on the biological activity of quinazoline derivatives based on literature findings.

| Position of Halogenation | Halogen | Observed Biological Effect | Target/Assay | Citation |

| C-6, C-8 | Iodine | Significantly improved antibacterial activity. | Antimicrobial assays | nih.gov |

| R¹ Aromatic Ring | Chlorine, Fluorine | Decreased IL-1β and COX-2 mRNA expression. | Anti-inflammatory gene expression | nih.gov |

| Phenyl Ring at C-4 | Fluorine, Bromine | Enhanced antitumor activity. | Anticancer cell line proliferation | nih.gov |

| Aniline (B41778) at C-4 | Chlorine, Fluorine | Potent EGFR inhibition and antiproliferative activity. | EGFR kinase assay, tumor cell lines | nih.gov |

The nature of substituents at key positions dictates the compound's interaction with biological targets, influencing its potency and mechanism of action.

Position 2: The presence of a methyl or thiol group at the C-2 position is considered essential for the antimicrobial activities of quinazolinone derivatives. nih.gov

Position 3: A substituted aromatic ring at the N-3 position is also crucial for antimicrobial efficacy. nih.gov For anti-inflammatory activity, aliphatic substituents at the R³ position showed good to excellent inhibition of inflammatory gene expression (COX-2, iNOS, IL-1β), though very long chains (more than eight carbons) could introduce steric hindrance and reduce activity. nih.gov Aromatic substituents at this position also contributed to potent inhibition. nih.gov Molecular docking studies revealed that the aromatic moiety can engage in π–π and π–alkyl interactions with receptor residues like Lys241 and Tyr57, which are stronger than the hydrophobic interactions seen with alkylated quinazolinones. nih.gov

Position 4: The substitution at C-4, often with an amine or substituted amine, is a critical determinant of activity. nih.gov In the design of opioid receptor antagonists, molecular modeling clarified that specific structural features of a substituted amino group at C-4 contributed to high affinity and selectivity. nih.gov DFT calculations have confirmed that the C-4 position is more susceptible to nucleophilic attack than the C-2 position in 2,4-dichloroquinazolines, making it a prime site for introducing diverse aromatic and aliphatic amines to create bioactive molecules. researchgate.net

The following table outlines the impact of different substituent types at various positions on the quinazoline scaffold.

| Position | Substituent Type | Influence on Molecular Interaction/Activity | Citation |

| C-2 | Methyl, Thiol | Essential for antimicrobial activity. | nih.gov |

| N-3 | Substituted Aromatic Ring | Essential for antimicrobial activity; contributes to π-π interactions. | nih.govnih.gov |

| N-3 | Aliphatic Chains | Good to excellent anti-inflammatory activity; long chains may cause steric hindrance. | nih.gov |

| C-4 | Substituted Amine | Critical for modulating activity; key for antimicrobial and receptor antagonist functions. | nih.govnih.gov |

The methoxy (B1213986) group (–OCH₃), as seen in 2-Chloro-7-methoxy-4-methylquinazoline, plays a multifaceted role in modulating the physicochemical and pharmacokinetic properties of a molecule.

Solubility and Lipophilicity: The methoxy group can enhance a ligand's binding to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net However, it also increases lipophilicity. While a certain level of lipophilicity is necessary for membrane permeability, excessive lipophilicity can decrease aqueous solubility, potentially hindering drug transport to target sites. researchgate.net In some quinazoline series, a propoxy linker at C-6 or C-7 showed stronger cytotoxic activity than a methoxy group, suggesting that fine-tuning alkyl chain length is critical. mdpi.com

Metabolic Stability: A significant challenge with methoxy groups, particularly on (hetero)aryl rings, is their metabolic instability. researchgate.net The primary metabolic pathway often involves O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and reduced bioavailability. researchgate.netnih.gov This process forms a hydroxylated metabolite, which may then undergo further conjugation reactions like glucuronidation. researchgate.net Studies on other heterocyclic scaffolds have shown that replacing a metabolically labile methoxy group can improve metabolic stability and in vivo pharmacokinetic profiles. nih.gov Therefore, while the 7-methoxy group in the target compound can contribute to receptor interactions, it is also a potential site of metabolic breakdown, a key consideration in drug design.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. frontiersin.org For quinazoline derivatives, both 2D- and 3D-QSAR models have been extensively developed to predict activities and guide the design of new, more potent inhibitors for various targets. nih.govfrontiersin.orgtandfonline.com

The development process typically involves:

Dataset Selection: A series of quinazoline analogues with known biological activities (e.g., IC₅₀ values) is compiled. frontiersin.orgbiointerfaceresearch.com

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold. frontiersin.org

Descriptor Calculation: Molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated. tandfonline.comresearchgate.net

Model Generation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning techniques are used to build a mathematical model linking the descriptors to the activity. biointerfaceresearch.comresearchgate.net

Validation: The model's robustness and predictive power are assessed through internal (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds (e.g., R²pred). tandfonline.comphysiciansweekly.com

Studies on quinazolines have yielded robust QSAR models for various therapeutic areas, including anticancer, antimalarial, and anti-inflammatory agents. nih.govnih.govtandfonline.com For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have successfully predicted the inhibitory potential of quinazolines against targets like EGFR and dihydrofolate reductase (DHFR). frontiersin.orgtandfonline.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would enhance or diminish activity, providing direct guidance for structural modification. frontiersin.orgrsc.org

The table below presents statistical validation parameters from various QSAR studies on quinazoline derivatives, demonstrating the predictive power of these models.

| QSAR Model | Target/Activity | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Citation |

| CoMFA | EGFR Inhibition | 0.608 | 0.979 | - | frontiersin.org |

| CoMSIA | EGFR Inhibition | - | - | - | frontiersin.org |

| CoMFA | Antimalarial (DHFR) | 0.63 | 0.83 | 0.70 | tandfonline.com |

| CoMSIA | Antimalarial (DHFR) | 0.584 | 0.816 | 0.73 | tandfonline.com |

| MLR | Anticancer (MCF-7) | - | - | 0.93 | researchgate.net |

| GEP (Non-linear) | Osteosarcoma | - | - | High predictive power | frontiersin.org |

| ML-based SVM | Breast Cancer (MCF-7) | - | 0.749 | 0.991 | biointerfaceresearch.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net For quinazoline derivatives, this approach has been instrumental in designing potent and selective inhibitors. physiciansweekly.comnih.gov

A typical pharmacophore model for quinazoline-based inhibitors, particularly for protein kinases like EGFR, includes:

A heterocyclic core (the quinazoline ring) that acts as a scaffold.

A hydrogen bond acceptor feature, often one of the quinazoline nitrogen atoms (typically N1), which interacts with key residues in the hinge region of the kinase domain (e.g., Met793 in EGFR). mdpi.com

An aromatic ring system that engages in hydrophobic and π-stacking interactions within the active site. nih.gov

Additional hydrogen bond donors or acceptors and hydrophobic groups on various substituents that occupy specific pockets of the receptor to enhance affinity and selectivity. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that match the required features. nih.govresearchgate.net This ligand-based strategy is particularly valuable when the 3D structure of the target protein is unknown. researchgate.net Numerous studies have successfully used this principle to identify new quinazoline-based acetylcholinesterase inhibitors for Alzheimer's disease and potent anticancer agents. physiciansweekly.comnih.gov

Conformational Analysis and Stereochemical Considerations in Quinazoline Derivatives

The three-dimensional structure (conformation) and stereochemistry of quinazoline derivatives are critical factors that govern their biological activity.

Tautomerism: Quinazolinone derivatives can exist in a dynamic equilibrium between lactam and lactim forms. nih.gov This tautomerism is solvent-dependent, with the more polar lactam form being more stable in aqueous media. The electronic properties and potential for interaction change significantly between these forms, which has implications for molecular recognition by a receptor. nih.gov

Stereochemistry: When a molecule contains chiral centers, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. For a series of 4-aminoquinazoline derivatives designed as opioid receptor antagonists, molecular modeling revealed that specific stereochemical arrangements in the amino-cyclohexyl substituent were crucial for achieving high affinity and selectivity. nih.gov Similarly, in anion-binding catalysis, the insertion of a quinazoline substrate into a chiral catalytic pocket is governed by noncovalent interactions that favor one stereochemical outcome, highlighting the importance of 3D spatial arrangement for molecular recognition. acs.org

Molecular Mechanisms of Action and Biological Target Interactions Pre Clinical, in Vitro and in Silico Focus

Enzyme Inhibition Studies of 2-Chloro-7-methoxy-4-methylquinazoline and Analogues

Research into the enzymatic inhibition profile of this compound has identified it as a modulator of key enzymes involved in cellular signaling. The quinazoline (B50416) scaffold, in general, is recognized for its role in targeting various enzyme classes.

Specific Enzyme Targets (e.g., Kinases, Histone Deacetylases, Phosphodiesterases)

Preclinical studies have pinpointed 3-phosphoinositide-dependent kinase 1 (PDK1) as a primary target of this compound. PDK1 is a serine/threonine kinase that plays a crucial role in the activation of the protein kinase B (AKT) signaling pathway, a central regulator of cell proliferation, survival, and apoptosis. The inhibition of PDK1 by this compound suggests a direct intervention in this critical cellular cascade.

While direct inhibitory action on histone deacetylases (HDACs) by this compound has not been explicitly detailed in available research, the broader class of quinazoline derivatives has been explored for such activity. Similarly, various quinazoline-based compounds have been investigated as inhibitors of phosphodiesterases (PDEs), which are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. For instance, certain thioxoquinazoline derivatives have demonstrated inhibitory effects on PDE7.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki)

The inhibitory potency of this compound and its related analogues against their enzymatic targets is a key aspect of their preclinical evaluation. While specific Ki values for this compound are not widely reported, patent literature indicates that this compound and its derivatives are potent inhibitors of PDK1.

In kinase and cell proliferation assays, a number of quinazoline compounds have demonstrated significant inhibitory activity. The potency is often categorized, with some compounds exhibiting IC50 or EC50 values of less than 5 µM.

Table 1: Inhibitory Activity of Quinazoline Analogues Against Various Kinases

| Compound Class | Target Kinase | Reported IC50/EC50 |

| Quinazoline Derivatives | PDK1 | < 5 µM |

Receptor Binding Profiling and Ligand-Receptor Interactions (In Vitro)

The interaction of this compound with cell surface and intracellular receptors is an area of ongoing investigation. While direct binding data for this specific compound is limited, the broader family of quinazoline derivatives has been profiled for activity at various receptors.

Adenosine (B11128) Receptor Antagonism and Selectivity

There is no direct evidence to suggest that this compound acts as an adenosine receptor antagonist. However, the quinazoline scaffold is present in molecules that have been identified as antagonists for adenosine receptors. For example, certain 2-aminoquinazoline (B112073) derivatives have been developed as potent and selective antagonists of the A2A adenosine receptor. This suggests that with appropriate structural modifications, the quinazoline core can be directed to target this family of G protein-coupled receptors.

Other Receptor Modulations (e.g., Serotonin (B10506) Receptors)

Similarly, while the direct modulation of serotonin receptors by this compound has not been documented, other quinazolinone derivatives have been synthesized and evaluated as ligands for serotonin receptors. Specifically, a library of quinazolinone compounds was found to exhibit high binding affinity for the 5-HT7 receptor, with some analogues displaying IC50 values in the nanomolar range.

Cellular Pathway Modulation and Signaling Interventions (In Vitro Cell-Based Assays)

The enzymatic inhibition profile of this compound translates to the modulation of key cellular signaling pathways. Its action as a PDK1 inhibitor directly implicates it in the PI3K/AKT signaling cascade.

PDK1 is a master kinase that phosphorylates and activates a host of downstream kinases within the AGC kinase family, including AKT, p70 ribosomal S6 kinase (S6K), and serum- and glucocorticoid-induced kinase (SGK). By inhibiting PDK1, this compound can effectively suppress the activation of these downstream effectors. This, in turn, can influence a multitude of cellular processes, including cell growth, proliferation, and survival. In vitro cell-based assays using cell lines such as the PC-3 prostate cancer cell line have been utilized to study the effects of quinazoline-based PDK1 inhibitors on cell proliferation.

Microtubule Dynamics and Cell Cycle Arrest Mechanisms

Quinazoline derivatives have been identified as potent agents that interfere with microtubule function, a critical component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. This interference often leads to cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.

The disruption of microtubule dynamics is a primary mechanism for several quinazoline compounds. Research has shown that the closely related analog, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, is an inhibitor of tubulin polymerization nih.govnih.gov. Tubulin is the protein subunit that assembles into microtubules, and its inhibition prevents the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This action is characteristic of colchicine-site binding agents, which prevent the elongation of microtubule polymers acs.org. The disruption of microtubule formation ultimately triggers a mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase acs.org.

Studies on other novel quinazoline derivatives have confirmed this biological outcome. For instance, compound 18 , a structurally distinct quinazoline, was found to induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells semanticscholar.org. Similarly, the derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f ) also caused cell arrest in the G2/M phase, correlating with its potent inhibition of tubulin assembly acs.org. This convergence of evidence suggests that the quinazoline scaffold is well-suited for developing agents that target microtubule function and induce cell cycle arrest.

| Compound | Mechanism/Effect | Assay/Cell Line | Potency | Source |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Inhibited tubulin polymerization | Biochemical Assay | Not specified | nih.govnih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Inhibition of tubulin assembly | Biochemical Assay | IC₅₀ = 0.77 μM | acs.org |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Cell cycle arrest at G2/M phase | MCF7 cells | Not specified | acs.org |

| Quinazoline Derivative 18 | Induced cell cycle arrest at G2/M | MGC-803 cells | Not specified | semanticscholar.org |

Apoptosis Induction Pathways (e.g., Caspase Activation, PARP-1)

A primary outcome of the cellular stress induced by quinazoline derivatives is the activation of apoptosis, or programmed cell death. This process is tightly regulated and involves a cascade of specific effector proteins, most notably caspases.

The analog 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been identified as a highly potent inducer of apoptosis through a high-throughput caspase-3 activator assay nih.gov. This compound demonstrated exceptionally high activity, with an EC₅₀ for caspase activation of just 2 nM in T47D breast cancer cells nih.govnih.gov. Caspases are a family of cysteine proteases that, once activated, execute the apoptotic program by cleaving a host of cellular proteins nih.gov. The activation of "executioner" caspases like caspase-3 is a central event in the apoptotic pathway.

A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The cleavage of PARP-1 by caspase-3 is a well-established hallmark of apoptosis. Studies on a novel quinazoline derivative demonstrated that its pro-apoptotic activity was associated with the up-regulation of cleaved PARP in MGC-803 cells semanticscholar.org. This indicates that the compound effectively triggers the caspase cascade, leading to the cleavage of downstream targets like PARP-1 and the dismantling of the cell. The induction of apoptosis by various quinazoline derivatives has been widely reported, often involving the activation of caspase-7 and caspase-9, and the modulation of Bcl-2 family proteins which regulate the intrinsic (mitochondrial) pathway of apoptosis nih.govtandfonline.commdpi.com.

| Compound | Mechanism/Effect | Assay/Cell Line | Potency | Source |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase activation | T47D cells | EC₅₀ = 2 nM | nih.govnih.gov |

| Quinazoline Derivative 18 | Up-regulation of cleaved PARP | MGC-803 cells | Not specified | semanticscholar.org |

| Quinazolinone Derivative 4d | Increased Caspase 7 expression | MCF-7 cells | 3.9-fold increase at 5 μM | nih.gov |

| Quinazolinone Derivative 5d | Increased Caspase-3 level | MCF7 cells | Not specified | tandfonline.com |

Modulation of Specific Signaling Cascades (e.g., PI3K, NF-κB, Hippo)

In addition to directly impacting core cellular machinery like microtubules, quinazoline derivatives are known to modulate critical signaling pathways that control cell growth, proliferation, and survival.

Phosphoinositide 3-kinase (PI3K) Pathway: The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime therapeutic target. Research has led to the discovery of 2-amino-4-methylquinazoline derivatives as highly potent inhibitors of class I PI3K enzymes researchgate.net. Furthermore, the FDA-approved drug Idelalisib, which is a quinazolin-4(3H)-one derivative, functions as a PI3K inhibitor mdpi.com. These findings highlight the potential of the quinazoline scaffold to be adapted for potent and selective inhibition of the PI3K pathway.

Nuclear Factor-kappaB (NF-κB) Pathway: The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Several studies have reported the development of novel quinazoline derivatives that act as inhibitors of the NF-κB pathway arabjchem.orgnih.govnih.gov. For example, one series of 4-aminoquinazoline derivatives was found to inhibit the growth of breast cancer cells by suppressing the activation of NF-κB signaling arabjchem.orgresearchgate.net. This inhibition prevents the translocation of NF-κB dimers to the nucleus, thereby blocking the transcription of target genes that promote proliferation and survival mdpi.com.

Hippo Signaling Pathway: The Hippo pathway is an evolutionarily conserved signaling cascade that plays a critical role in controlling organ size by regulating cell proliferation and apoptosis. Dysregulation of this pathway is increasingly implicated in cancer development. Notably, an N-aryl sulphonamide-quinazoline derivative was identified as an activator of the Hippo signaling pathway nih.gov. By activating the pathway, the compound inhibited the nuclear translocation of the oncogenic transcriptional co-activator YAP, leading to potent anti-proliferative effects in gastric cancer cells nih.gov. This demonstrates that the quinazoline scaffold can also be engineered to activate tumor-suppressive pathways.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to understand how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein.

Molecular docking studies on quinazoline-based compounds have been instrumental in understanding their mechanism of action. For inhibitors targeting protein kinases, X-ray crystallography and docking have revealed a common binding motif. Typically, the quinazoline ring system orients along the peptide strand that connects the two domains of the kinase. nih.gov A crucial interaction involves the nitrogen atom at position 1 (N-1) of the quinazoline ring, which accepts a hydrogen bond from a backbone amide group of an amino acid in the hinge region of the kinase (e.g., Leu-83 in CDK2 or Met-109 in p38 kinase). nih.gov Additionally, aromatic hydrogen atoms on the quinazoline core can form interactions with backbone carbonyl oxygen atoms. nih.gov

In studies involving quinazoline analogs as tubulin inhibitors, docking simulations have been used to predict their binding within the colchicine (B1669291) binding site. nih.gov The orientation of the molecule is critical for activity. For instance, less active compounds may adopt a reversed orientation in the binding pocket, losing key interactions with crucial amino acids like βCys241, which likely diminishes their affinity for the target. nih.gov The nature of the substituent at the 2-position of the quinazoline ring has been confirmed through these models to be directly related to the molecule's antitumor activity. nih.gov

Table 1: Predicted Key Interactions of Quinazoline Scaffolds with Biological Targets

| Target Protein | Binding Site | Key Ligand Atom/Group | Interacting Amino Acid | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | ATP Site | Quinazoline N-1 | Leu-83 (backbone NH) | Hydrogen Bond |

| p38 Kinase | ATP Site | Quinazoline N-1 | Met-109 (backbone NH) | Hydrogen Bond |

| Tubulin | Colchicine Site | Quinazoline Scaffold | βCys241 | Hydrophobic/van der Waals |

| Tubulin | Colchicine Site | Lactam Carbonyl | αSer178 | Hydrogen Bond |

| Tubulin | Colchicine Site | Lactam NH | αThr179 | Hydrogen Bond |

| Data synthesized from findings on quinazoline-based inhibitors. nih.govnih.gov |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While specific virtual screening campaigns centered on 2-Chloro-7-methoxy-4-methylquinazoline are not detailed in the provided results, the general methodology is well-established for identifying novel ligands based on known active scaffolds. A consensus virtual screening protocol, for example, can combine multiple methods such as molecular similarity, docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize potential inhibitors. nih.gov

In such a workflow, a known active compound with a quinazoline core could be used as a template. The screening process would filter a large database to select compounds with high structural or pharmacophoric similarity. nih.gov These hits would then be docked into the target's binding site to assess their binding scores and interaction patterns. nih.govnih.gov This approach allows for the efficient identification of novel and diverse scaffolds that retain the key binding features of the original lead, potentially leading to compounds with improved properties. nih.gov

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-target complex and observe its dynamic behavior over time. MD simulations provide a more accurate representation of the system by simulating the movement of atoms and molecules, offering insights that static docking cannot. rsc.org

For a complex between a quinazoline derivative and its target protein, an MD simulation would assess whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. nih.gov These simulations can reveal important conformational changes in both the ligand and the protein upon binding. They can also be used to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone. The direct simulation of properties from MD trajectories allows for a coherent picture of the dynamics of molecules restricted within binding cavities. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. An important aspect of this analysis is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. aimspress.com

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates the molecule is more reactive. aimspress.com For a molecule like this compound, DFT calculations could be used to determine these electronic parameters, providing insight into its intrinsic reactivity and potential sites for metabolic transformation or chemical interaction. aimspress.com

Table 2: Illustrative Data from Quantum Chemical Calculations

| Parameter | Description | Illustrative Value (eV) | Implication |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Relates to electron-donating capacity |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 | Relates to electron-accepting capacity |

| E_gap (LUMO-HOMO) | Energy Gap | 4.4 | Reflects chemical reactivity and kinetic stability |

| This table is illustrative of the data generated from DFT/HOMO-LUMO analysis and its interpretation, based on general principles. aimspress.com |

De Novo Drug Design and Scaffold Hopping Approaches

The quinazoline core is a valuable starting point for both de novo design (designing novel molecules from scratch) and scaffold hopping. Scaffold hopping is a strategy used to replace the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. niper.gov.in This approach is valuable for navigating patent landscapes, improving physicochemical properties, or overcoming toxicity issues. niper.gov.inrsc.org

The quinazoline scaffold has been the subject of such optimization efforts. In one notable example, researchers performed scaffold hopping based on a lead compound containing a quinazoline ring to discover new tubulin inhibitors. nih.govnih.gov The quinazoline moiety was replaced with other fused aromatic heterocycles of similar size and shape, such as pyrido[2,3-d]pyrimidine, 2-chloropyrido[3,2-d]pyrimidine, and 2-methylquinoline. nih.gov This led to the discovery of new compounds with different scaffolds that exhibited potent antitumor activity, demonstrating the success of the scaffold hopping approach in identifying novel and effective drug candidates. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, versatile technique for investigating weak binding interactions between small molecules and their biological macromolecule targets, such as proteins, at atomic resolution. semanticscholar.org Ligand-observed NMR methods are particularly well-suited for this purpose. In these experiments, the NMR spectrum of the small molecule is monitored in the presence and absence of its target protein. Changes in the ligand's NMR signals upon binding can provide crucial information about the interaction.

Commonly employed ligand-observed NMR techniques include Saturation Transfer Difference (STD) NMR, Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments. mdpi.com

Saturation Transfer Difference (STD) NMR: This method identifies binding ligands and maps their binding epitopes. By selectively saturating the protein's proton signals, this saturation is transferred to any bound ligand through spin diffusion. The difference between the saturated and unsaturated spectra reveals the signals of the binding molecule.

WaterLOGSY: This technique exploits the transfer of magnetization from bulk water to the protein and then to the bound ligand to detect binding. mdpi.com

CPMG: This relaxation-edited experiment is effective in screening for binders by taking advantage of the differences in transverse relaxation times (T2) between small molecules and large protein-ligand complexes. mdpi.com

For 2-Chloro-7-methoxy-4-methylquinazoline, these NMR experiments would be instrumental in confirming its direct interaction with a putative target, such as a kinase, and identifying the specific protons on the quinazoline (B50416) scaffold that are in close proximity to the protein's binding pocket. Such studies often require the preparation of ligand solutions and the target protein in appropriate buffers, with experiments conducted at varying molar ratios to determine binding affinity. rsc.org

X-ray Crystallography of Ligand-Bound Protein Complexes to Elucidate Binding Mechanisms

X-ray crystallography provides an unparalleled, high-resolution view of the three-dimensional structure of a protein-ligand complex at the atomic level. nih.govnih.gov This detailed structural information is invaluable for elucidating the precise binding mechanism, revealing the specific amino acid residues involved in the interaction, and understanding the conformational changes that may occur in both the protein and the ligand upon binding.

To obtain the crystal structure of this compound in complex with its target protein, two primary methods are employed:

Co-crystallization: The purified protein and the ligand are mixed together prior to setting up crystallization trials.

Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are soaked in a solution containing the ligand, allowing it to diffuse into the crystal lattice and bind to the protein. nih.gov

Once suitable crystals of the complex are obtained, they are exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov The final structure would visualize the orientation of this compound within the binding site, the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This information is critical for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Mass Spectrometry-Based Proteomics for Target Identification and Validation

Mass spectrometry (MS)-based proteomics is a powerful and unbiased approach for identifying the cellular targets of a small molecule. nih.govchemsrc.com These methods can be broadly categorized into probe-based and probe-free approaches. otavachemicals.com

Probe-Based Chemical Proteomics: This strategy often involves synthesizing a derivative of the compound of interest, in this case, this compound, that incorporates a reactive group (like a photo-affinity label) and an enrichment tag (such as biotin). This chemical probe is then incubated with cell lysates or live cells. Upon activation (e.g., by UV light), the probe covalently binds to its protein targets. The tagged protein-ligand complexes can then be enriched, typically using streptavidin beads, and the captured proteins are identified by mass spectrometry. nih.govekb.eg

Probe-Free Approaches: Techniques like drug affinity responsive target stability (DARTS) or cellular thermal shift assay (CETSA) can also be used. These methods rely on the principle that ligand binding can alter the stability of the target protein against proteolysis or thermal denaturation, respectively. The changes in protein stability in the presence of the compound can be quantified by MS to identify the targets.

A typical workflow for a proteomics experiment to identify the targets of this compound would involve treating cells with the compound, lysing the cells, and then using one of the above methods to isolate potential binding partners. The identified proteins would then be subjected to tandem mass spectrometry (MS/MS) for sequencing and identification. nih.gov This approach can provide a global view of the compound's interactions within the cellular proteome.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Real-Time Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two biophysical techniques that provide quantitative data on the binding affinity, kinetics, and thermodynamics of a ligand-protein interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., this compound) flowing over a sensor chip to which a ligand (the target protein) has been immobilized. nih.govdntb.gov.ua The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. From this data, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd to ka. nih.gov

Table 1: Representative SPR Data Parameters

| Parameter | Description | Unit |

|---|---|---|

| ka (on-rate) | Association rate constant | M⁻¹s⁻¹ |

| kd (off-rate) | Dissociation rate constant | s⁻¹ |

| KD (Equilibrium Constant) | Dissociation constant (kd/ka) | M |

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mdpi.com In a typical ITC experiment, a solution of the ligand (this compound) is titrated into a sample cell containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. Fitting this data provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). ekb.eg

Table 2: Representative ITC Data Parameters

| Parameter | Description | Unit |

|---|---|---|

| n | Stoichiometry of binding | - |

| KD | Dissociation constant | M |

| ΔH | Enthalpy change | kcal/mol |

| ΔS | Entropy change | cal/mol·K |

Together, SPR and ITC would provide a comprehensive quantitative understanding of the molecular recognition between this compound and its biological target(s).

Pre Clinical Pharmacological Investigations and Biological Efficacy in Vitro and Mechanistic Focus

In Vitro Anti-proliferative Activity in Cancer Cell Lines (Mechanistic Basis)

The quinazoline (B50416) scaffold is a significant pharmacophore in the development of novel anticancer agents. mdpi.com Derivatives of this structure have demonstrated anticancer efficacy across multiple cancer types through various mechanisms of action. mdpi.com A number of 4-anilinoquinazoline (B1210976) derivatives function by competitively and reversibly inhibiting ATP binding at the catalytic site of certain protein kinases. mdpi.com

The evaluation of a compound's effect on cancer cells often begins with cytotoxicity and cell viability assays. These in vitro tests measure the proportion of viable cells after exposure to the compound. Common methods include the MTT, MTS, and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. nih.gov The reduction process is primarily carried out by dehydrogenase enzymes in the mitochondria. nih.govnih.gov The amount of formazan produced, which is measured by its optical density, is assumed to be proportional to the number of viable cells. nih.gov

SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number. The SRB assay is considered a reliable method for detecting changes in cell number. nih.gov

Studies on quinazoline derivatives utilize these assays to quantify anti-proliferative effects. For instance, a novel series of 2-chloroquinazoline (B1345744) derivatives were evaluated for their anti-proliferation activities against four EGFR high-expressing cancer cell lines, with results expressed as IC50 values. nih.gov Similarly, the anti-proliferative efficacy of 4-anilinoquinazoline analogues was assessed in human colorectal cancer (CRC) cell lines, also determining IC50 values. mdpi.com

Derivatives of the 2-chloroquinazoline scaffold have been tested against a wide range of human tumor cell lines to determine the breadth of their anti-proliferative activity. The U.S. National Cancer Institute (NCI) has screened numerous quinazoline derivatives against its panel of 60 human tumor cell lines. nih.govrsc.org

Research has shown that specific structural modifications to the quinazoline core significantly influence its potency and spectrum of activity. For example, the derivative 4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (Compound 6a) demonstrated significant anti-proliferative activity with GI50 values in the low nanomolar range (0.53–2.01 nM). nih.gov Another compound, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (Compound 10b), showed potent activity against several cell lines, with IC50 values of 3.68 µM in A549 (lung), 10.06 µM in NCI-H1975 (lung), 1.73 µM in AGS (gastric), and 2.04 µM in HepG2 (liver) cells. nih.gov A quinazoline-chalcone hybrid, Compound 14g, displayed high anti-proliferative activity across leukemia, colon, melanoma, and breast cancer cell lines, with GI50 values ranging from 0.622 to 1.81 µM. nih.govrsc.org

Table 1: In Vitro Anti-proliferative Activity of Selected Quinazoline Derivatives

| Compound Name/Identifier | Cancer Cell Line | Assay Type | Result (Value in µM) | Source |

|---|---|---|---|---|

| Compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) | A549 (Lung) | IC50 | 3.68 | nih.gov |

| NCI-H1975 (Lung) | IC50 | 10.06 | nih.gov | |

| AGS (Gastric) | IC50 | 1.73 | nih.gov | |

| HepG2 (Liver) | IC50 | 2.04 | nih.gov | |

| Compound 14g (Quinazoline-chalcone derivative) | K-562 (Leukemia) | GI50 | 0.622 | nih.govrsc.org |

| RPMI-8226 (Leukemia) | GI50 | >0.622 | nih.govrsc.org | |

| HCT-116 (Colon) | GI50 | >0.622 | nih.govrsc.org | |

| LOX IMVI (Melanoma) | GI50 | >0.622 | nih.govrsc.org | |

| MCF7 (Breast) | GI50 | >0.622 | nih.govrsc.org | |

| Compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HCT116 (Colorectal) | IC50 | 8.50 | mdpi.com |

| HT29 (Colorectal) | IC50 | 5.80 | mdpi.com | |

| SW620 (Colorectal) | IC50 | 6.15 | mdpi.com |

Anti-inflammatory Mechanism Studies in Cell Models

Chronic inflammation is implicated in the development of numerous diseases. nih.gov Compounds that can modulate the inflammatory response are of significant therapeutic interest. Quinazoline derivatives have been investigated for their potential anti-inflammatory effects. researchgate.netderpharmachemica.com The mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways. derpharmachemica.com

Inflammation is characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The expression of enzymes responsible for producing these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is a key target for anti-inflammatory drugs. derpharmachemica.comnih.gov

Studies on related heterocyclic compounds show that they can significantly reduce the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. nih.govmdpi.com This inhibition is often achieved by downregulating the expression of iNOS and COX-2. nih.gov The anti-inflammatory actions are frequently mediated through the suppression of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com For instance, some agents prevent the degradation of IκBα, an inhibitory protein, which in turn blocks the activation and nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression. nih.govnih.gov While direct data on 2-Chloro-7-methoxy-4-methylquinazoline's effect on specific cytokines is limited in the provided context, studies on 7-chloro-4-(phenylselanyl) quinoline (B57606) analogues show they have a higher affinity for COX-2 over COX-1, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity. researchgate.net In vitro anti-inflammatory activity can be assessed using methods like the inhibition of egg albumin denaturation. researchgate.net

A study on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives evaluated their anti-inflammatory potential using this method, with diclofenac (B195802) sodium as a reference standard. researchgate.netderpharmachemica.com Many of the synthesized compounds exhibited good anti-inflammatory activity. derpharmachemica.com Notably, one derivative in the series demonstrated the highest activity, showing significant inhibition of protein denaturation. researchgate.netderpharmachemica.com This suggests that the quinazoline scaffold can serve as a basis for developing agents that stabilize proteins and thus reduce the inflammatory response.

Table 2: In Vitro Anti-inflammatory Activity of a Quinazoline Derivative

| Compound Series | Assay Type | Result | Source |

|---|---|---|---|

| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivative (Compound 4) | Inhibition of Egg Albumin Denaturation | IC50: 1.772 µg/ml | researchgate.netderpharmachemica.com |

Anti-microbial Activity and Resistance Mechanism Research (In Vitro)

The rise of multi-drug-resistant microorganisms presents a global health crisis, necessitating the discovery of new anti-infective agents. biointerfaceresearch.com Heterocyclic compounds, including quinazolines, are an important area of research for novel antimicrobial drugs. nih.govresearchgate.net

The in vitro anti-microbial activity of new compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. biointerfaceresearch.com Studies have evaluated various quinazoline derivatives against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungal strains (e.g., Candida albicans). researchgate.net

For example, a series of 6,7-dimethoxyquinazoline (B1622564) derivatives were screened for their antimicrobial activity against these types of microbes. researchgate.net The results of such screenings can be variable, with some compounds showing noticeable activity (MIC values from 6.25–50 µg/mL) against a majority of the tested microorganisms. researchgate.net The specific substitutions on the quinazoline ring are critical to the antimicrobial potency. In one study, certain 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives showed significant antibacterial activity, which was attributed to the presence of these specific heterocyclic rings. biointerfaceresearch.com

Mechanisms of bacterial resistance to antibiotics are varied and include enzymatic inactivation of the drug, modification of the drug's target site, decreased membrane permeability, and active efflux of the drug from the cell. nih.gov Understanding these resistance mechanisms is crucial for developing new agents that can overcome them.

Table 3: In Vitro Antimicrobial Activity of a Related Amide Compound

| Compound Name | Microbial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| p-acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) | Staphylococcus aureus ATCC 25923 | Data not specified | nih.gov |

| Bacillus subtilis NRRL 744 | Data not specified | nih.gov | |

| Enterococcus faecalis ATCC 551289 | Data not specified | nih.gov | |

| Listeria monocytogenes ATCC 1911 | Data not specified | nih.gov | |

| Escherichia coli ATCC 25922 | Data not specified | nih.gov | |

| Klebsiella pneumoniae NRLLB4420 | Data not specified | nih.gov | |

| Pseudomonas aeruginosa ATCC 27853 | Data not specified | nih.gov | |

| Candida glabrata ATCC 90030 | Data not specified | nih.gov |

(Note: The source confirms antimicrobial activity against these strains but does not provide specific MIC values in the abstract.)

Antibacterial Effects Against Specific Strains

Direct studies on the antibacterial properties of this compound are not extensively detailed in the available literature. However, research on structurally similar quinazolinone derivatives provides valuable insights into the potential antibacterial activity of this class of compounds.

A study involving the synthesis of 3-amino-7-chloro-2-methyl quinazolin-4(3H)–one (a compound with a similar quinazoline core but differing in substituents at positions 2, 3, 4, and 7) demonstrated notable antibacterial action. tjnpr.org This related compound was screened against a panel of both Gram-positive and Gram-negative bacteria. Significant activity was recorded against Staphylococcus aureus (a Gram-positive bacterium) and Serratia marcescens (a Gram-negative bacterium), with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12 mg/mL. tjnpr.org The antibacterial screening also included Bacillus species, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. tjnpr.org These findings suggest that the quinazoline scaffold itself is a promising framework for the development of new antibacterial agents.

Table 1: Antibacterial Activity of a Structurally Related Quinazolinone

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 3-amino-7-chloro-2-methyl quinazolin-4(3H)–one | Staphylococcus aureus | 6 - 12 |

| Serratia marcescens | 6 - 12 |

Antifungal Properties and Mechanism Studies

Currently, there is a lack of specific data in the public domain regarding the in vitro antifungal properties and mechanistic studies of this compound. While related heterocyclic compounds like 7-methoxyquinoline (B23528) derivatives have been investigated for antifungal effects against pathogens such as Candida albicans, specific studies on the antifungal potential of this particular quinazoline compound have not been identified. nih.gov

Modulatory Effects on Neurological Pathways (In Vitro Models)

Adenosine (B11128) Receptor Modulation

The quinazoline scaffold is recognized as a promising structure for the development of adenosine receptor modulators. The Adenosine A₂A receptor (A₂AR), in particular, is a key therapeutic target for neurodegenerative conditions. nih.gov

While direct modulation of adenosine receptors by this compound has not been reported, structure-activity relationship (SAR) studies on related 2-aminoquinazoline (B112073) derivatives have shown that substitution at the C7-position of the quinazoline ring is a critical determinant of activity. nih.gov In a panel of newly synthesized compounds, derivatives featuring a methyl or a chloro group at the C7-position demonstrated antagonist activity at the A₂A adenosine receptor. nih.gov Specifically, the 7-chloro substituted analogue exhibited an IC₅₀ value of 8 µM. nih.gov This indicates that substitutions at this position are compatible with binding to the A₂A receptor and eliciting an antagonistic effect. These findings suggest that this compound, which possesses a methoxy (B1213986) group at the C7-position, may also interact with adenosine receptors, although this requires experimental verification.

Table 2: A₂A Adenosine Receptor Antagonist Activity of Related 7-Substituted Quinazolines

| Compound Feature | IC₅₀ (µM) |

|---|---|

| 7-methyl substitution | 6 |

| 7-chloro substitution | 8 |

Serotonin (B10506) Receptor Ligand Activity

Serotonin (5-HT) receptors are crucial targets in the central nervous system for a wide array of therapeutic agents. nih.gov Despite the extensive research into ligands for various 5-HT receptor subtypes, there are no specific studies available in the reviewed literature that investigate or establish the activity of this compound as a serotonin receptor ligand. nih.govnih.gov

Future Directions and Identified Research Gaps in 2 Chloro 7 Methoxy 4 Methylquinazoline Research

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary future direction lies in the rational design and synthesis of new analogues derived from the 2-Chloro-7-methoxy-4-methylquinazoline core. The 2-chloro group is a particularly reactive site, making it an ideal handle for nucleophilic substitution to introduce a wide variety of functional groups and build molecular diversity. nbinno.com Research has consistently shown that modifications at this and other positions on the quinazoline (B50416) ring can profoundly influence biological activity.

Detailed research findings indicate that structure-activity relationships (SAR) are critical for optimizing these analogues. For instance, in the development of kinase inhibitors, the substitution of the chloro group at the C-4 position with different aniline (B41778) derivatives can significantly alter inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Furthermore, modifications to the substituents at the C-6 and C-7 positions, such as the methoxy (B1213986) group in the parent compound, are known to be essential for potency. The introduction of bulkier or more flexible side chains, like dimorpholinoalkoxy groups, can change the binding mode of the molecule within the target's active site, leading to enhanced antiproliferative activity. nih.gov

Future efforts should focus on:

Systematic Modification: Synthesizing libraries of compounds with systematic variations at the C-2, C-4, and C-7 positions to build comprehensive SAR models.

Target-Specific Design: Utilizing computational modeling and docking studies to design analogues that fit precisely into the binding pockets of specific enzymes or receptors, thereby increasing selectivity and reducing off-target effects. nih.govmdpi.com

Hybrid Molecules: Creating hybrid molecules by combining the quinazoline scaffold with other known pharmacophores to generate compounds with dual or synergistic activities. rsc.org

| Modification Position | Example Substituent | Observed Effect on Biological Activity | Potential Target Class |

| C-2 | Aryl Amino Groups | Modulation of anti-inflammatory and anticancer activity researchgate.netderpharmachemica.com | Kinases, Cyclooxygenases |

| C-4 | 3-chloro-4-(3-fluorobenzyloxy) aniline | Increased inhibitory activity toward EGFR and VEGFR2 nih.gov | Receptor Tyrosine Kinases |

| C-6 / C-7 | Morpholine / Piperazine moieties | Enhanced inhibitory activity due to potential ionic bonding with target residues nih.gov | Kinases |

| C-6 / C-7 | Electron-donating groups | Increased antiproliferative activity nih.gov | Various cancer-related targets |

Integration of Omics Data for Systems-Level Understanding of Molecular Effects

A significant gap in current research is the limited understanding of the global cellular effects of quinazoline derivatives. Traditional drug discovery often focuses on a single molecular target. However, the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a holistic and systems-level understanding of a compound's mechanism of action. nih.govyoutube.com

By applying omics technologies, researchers can move beyond the "one drug, one target" paradigm to map the complex network of interactions affected by a compound like this compound or its derivatives. springernature.com This integrative approach can:

Elucidate Complex Mechanisms: Reveal downstream signaling cascades, off-target effects, and compensatory mechanisms that are not apparent from single-target assays. nih.gov

Identify Novel Biomarkers: Discover genetic or protein expression signatures that predict sensitivity or resistance to a particular quinazoline derivative, paving the way for personalized medicine.

Uncover New Therapeutic Indications: Identify unexpected molecular perturbations that suggest new applications for existing compounds (drug repurposing). oup.com

Future research should prioritize the use of techniques like RNA-Seq and proteomics to analyze the changes in gene and protein expression in cells treated with novel quinazoline analogues. nih.govnih.gov This will help bridge the gap between a compound's chemical structure and its ultimate phenotypic effect. nih.gov

Exploration of Polypharmacology and Multi-target Approaches in Drug Design

The conventional approach of designing highly selective ligands for a single target is often inadequate for treating complex multifactorial diseases such as cancer. rsc.org Polypharmacology, the concept that a single drug can interact with multiple targets, is emerging as a more effective strategy. nih.gov The quinazoline scaffold is well-suited for the development of multi-target agents due to its ability to be decorated with various functional groups that can engage with different biological macromolecules. rsc.orgnih.gov

Quinazoline derivatives have already demonstrated multi-target capabilities, with some compounds acting as dual inhibitors of kinases like EGFR and VEGFR. nih.govnih.gov This approach is advantageous as it can simultaneously block multiple pathways that contribute to disease progression, potentially leading to improved efficacy and a lower likelihood of developing drug resistance.

Identified research gaps and future opportunities include:

Rational Design of Multi-Target Ligands: Intentionally designing quinazoline derivatives to bind to a specific set of desired targets while avoiding others. This requires a deep understanding of the structural biology of the target proteins.

Cardio-Oncology Applications: Exploring the polypharmacology of quinazoline-based cardiovascular drugs that also exhibit anticancer properties, which could be beneficial for cancer patients with hypertension. nih.gov

Systems Pharmacology Modeling: Using computational models to predict the network-level effects of multi-target drugs and optimize their polypharmacological profiles. springernature.com

Methodological Advancements in Quinazoline Research and Compound Screening

Advancements in chemical synthesis and biological screening methodologies are crucial for accelerating the discovery of new quinazoline-based drugs. While traditional synthetic routes are well-established, there is a continuous need for more efficient, cost-effective, and environmentally friendly methods.

In the realm of synthesis, modern techniques such as transition metal-catalyzed cross-coupling reactions and domino reactions offer greater efficiency and selectivity in the creation of complex quinazoline derivatives. nbinno.com The development of multi-step, one-pot procedures can also significantly streamline the synthesis of compound libraries for screening. researchgate.netderpharmachemica.com

For compound screening, high-throughput screening (HTS) against large panels of cancer cell lines and specific molecular targets remains a cornerstone of drug discovery. nih.govmdpi.com Future advancements should focus on the development and implementation of more sophisticated screening platforms.

| Methodology | Description | Advantage in Quinazoline Research |

| Palladium-Catalyzed Cross-Coupling | A class of reactions that form carbon-carbon or carbon-heteroatom bonds with high efficiency. nbinno.com | Allows for the precise and versatile functionalization of the quinazoline core. |

| Domino (Cascade) Reactions | Multi-step reactions where subsequent steps occur spontaneously under the same reaction conditions. | Increases synthetic efficiency, reduces waste, and simplifies purification. |

| High-Content Screening (HCS) | An automated microscopy and image analysis approach to measure multiple cellular parameters simultaneously. | Provides deeper insights into a compound's effects on cell morphology, signaling pathways, and toxicity. |

| Target-Based Enzymatic Assays | In vitro assays that directly measure the inhibition of a specific enzyme, such as a kinase. nih.gov | Enables precise determination of potency (e.g., IC50 values) and selectivity for the intended molecular target. |

By embracing these future directions—developing more selective analogues, integrating omics data for a systems-level view, exploring polypharmacology, and adopting advanced methodologies—the full therapeutic potential of the this compound scaffold and its derivatives can be realized.

Q & A

Q. What are the key steps in synthesizing 2-Chloro-7-methoxy-4-methylquinazoline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted benzoic acid derivatives. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization from water-ethanol mixtures to isolate the product . Purity is ensured via recrystallization and validated by melting point analysis, elemental analysis, and spectral techniques (¹H/¹³C NMR, IR) to confirm functional groups and structural integrity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy and chloro groups) and aromatic proton environments.

- IR Spectroscopy : To identify carbonyl (C=O) and C-Cl stretches.

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- Elemental Analysis : To validate empirical formula consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer : Yield optimization requires systematic parameter adjustments:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the 2-chloro position.

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions to reduce side products.

- Temperature Control : Refluxing at 80–120°C balances reaction kinetics and thermal decomposition risks.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) improves isolation of target compounds.

For example, multi-step syntheses of related quinazoline derivatives report yields as low as 2–5%, highlighting the need for stepwise optimization .

Q. What strategies resolve contradictory bioactivity data across studies involving quinazoline derivatives?

- Methodological Answer : Contradictions often arise from variability in:

- Test Organisms : Gram-positive vs. Gram-negative bacteria exhibit differential susceptibility to chloro-methoxy substituents .

- Concentration Ranges : Bioactivity thresholds (e.g., MIC values) must be standardized using clinical isolates and reference strains.

- Structural Analogues : Subtle modifications (e.g., piperidinylmethoxy vs. ethoxy groups) significantly alter pharmacokinetic profiles. Cross-study comparisons should normalize for substituent effects and assay protocols .

Q. How can computational modeling guide structural modifications to enhance the bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Predict binding affinities to target proteins (e.g., kinase inhibitors using AutoDock Vina).

- QSAR Models : Correlate substituent electronegativity (Cl, OCH₃) with antimicrobial or anticancer activity.

- MD Simulations : Assess stability of quinazoline-protein complexes over nanosecond timescales.

For instance, crystal structure data of hydrated quinoline derivatives (e.g., 7-chloro-4-[(E)-hydrazinyl]quinoline) informs hydrogen-bonding interactions critical for anti-malarial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.